(R)-2-(1-(Methylamino)ethyl)aniline

Chiral Resolution Enantioselective Synthesis Pharmacology

Chiral fidelity in asymmetric synthesis requires enantiopure building blocks. (R)-2-(1-(Methylamino)ethyl)aniline (CAS 748805-98-3) provides the defined (R)-stereocenter and ortho-substituted bifunctional scaffold that achiral or regioisomeric analogs cannot substitute. • (R)-stereocenter: non-interchangeable with (S)-enantiomer for target binding. • Bifunctional aniline + methylamino groups: versatile derivatization handles. • PNMT Ki=1.11 mM: selective CNS probe without adrenergic off-target effects. ≥98% purity; full analytical documentation; global shipping.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B12971795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-(Methylamino)ethyl)aniline
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1N)NC
InChIInChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m1/s1
InChIKeyQBHUZMVIAUIZOA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-(Methylamino)ethyl)aniline: Distinct Chiral Building Block


(R)-2-(1-(Methylamino)ethyl)aniline (CAS 748805-98-3), also known as 2-Amino-N,α-dimethylbenzenemethanamine, is a chiral aromatic amine with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is characterized by a phenyl group with an ortho-substituted ethylamine side chain bearing a methylamino group and a defined (R)-stereocenter, which fundamentally differentiates it from its (S)-enantiomer and the racemic mixture in asymmetric synthesis and biological interactions . The compound's bifunctional nature, possessing both a primary aniline and a secondary methylamino group, makes it a versatile intermediate in the synthesis of complex organic molecules and biologically active compounds .

Enantiopure (R)-stereocenter for asymmetric synthesis Defined chiral control in building block
Bifunctional amine handles: primary aniline + secondary methylamino Two derivatization sites for convergent synthesis
Ortho-substituted aniline scaffold Distinct steric/electronic profile vs. meta/para isomers

(R)-2-(1-(Methylamino)ethyl)aniline: Why Generic Substitution Fails


Generic substitution with achiral or regioisomeric analogs is not scientifically valid due to two key structural features that dictate distinct biochemical and physicochemical behavior. First, the presence of a defined (R)-stereocenter introduces chiral specificity; the (R)- and (S)-enantiomers can exhibit different binding affinities, metabolic rates, and pharmacokinetic profiles, a fundamental principle in drug design and development [1]. Second, the ortho-substitution pattern on the aniline ring creates unique steric and electronic environments compared to meta- or para-substituted isomers like 4-[2-(methylamino)ethyl]aniline. This affects coordination chemistry, ligand-receptor interactions, and the compound's overall reactivity profile, making it a non-interchangeable building block for specific synthetic pathways or target engagements .

(S)-enantiomer May shift chiral recognition and binding in enzymatic or receptor studies; stereochemical attribution may not transfer.
Racemic mixture Can confound enantiomer-specific assay interpretation; mixture may mask or dilute (R)-specific response.
Regioisomers (meta/para) Altered steric and electronic environment changes reactivity profile and target engagement compared to ortho-substituted aniline.

(R)-2-(1-(Methylamino)ethyl)aniline: Head-to-Head Evidence vs. Analogs


Enantioselectivity Impacts Biological Activity

The (R)-configuration of the methylaminoethyl side chain imparts a distinct spatial arrangement compared to the (S)-enantiomer, leading to different biological interactions. While direct comparative data for this specific compound is limited in the public domain, the principle of chirality dictates that the (R)-enantiomer will have an equal and opposite specific optical rotation and can exhibit different binding affinities for chiral biological targets (e.g., enzymes, receptors) compared to the (S)-enantiomer or the racemic mixture [1]. This is a critical differentiator for applications requiring enantiopure building blocks.

Enantioselectivity
Class-level inference
Stereospecific interaction potential differs between (R) and (S) enantiomers
Enantiopure selection critical for chiral recognition studies.
Direct comparative binding data for this compound unavailable.
Chiral Resolution Enantioselective Synthesis Pharmacology

Amine Oxidase Inhibition vs. Aniline

In vitro enzyme inhibition assays from BindingDB reveal a distinct activity profile for (R)-2-(1-(Methylamino)ethyl)aniline. It demonstrates weak inhibition (IC50 > 1,000,000 nM) against human diamine oxidase and rat monoamine oxidase B (MAO-B), but exhibits a significantly higher, albeit moderate, inhibitory potency (IC50 = 130 nM) against human membrane primary amine oxidase (benzylamine oxidase) [1]. This profile contrasts with the parent compound aniline, which is a known substrate and inhibitor of various enzymes but with different potency and selectivity.

Amine Oxidase Inhibition
Supporting evidence
Benzylamine oxidase IC50 = 130 nM; diamine oxidase & MAO-B IC50 > 1,000,000 nM
Selective for benzylamine oxidase; weak MAO-B interaction.
In vitro enzymatic assay data (BindingDB).
Enzyme Inhibition Amine Oxidase Selectivity

Weak PNMT Inhibition: Non-Adrenergic Advantage

The compound was tested for inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), an enzyme crucial in the biosynthesis of epinephrine (adrenaline). It exhibited weak inhibition with a Ki of 1,110,000 nM (1.11 mM) [1]. This is a critical data point when comparing it to potent PNMT inhibitors used in CNS research. For instance, classical PNMT inhibitors like SKF-64139 have Ki values in the low nanomolar range (e.g., ~10 nM). The >100,000-fold difference in potency means this compound is essentially inactive against PNMT, confirming it does not interfere with this specific adrenergic pathway.

PNMT Inhibition
Cross-study comparable
Ki = 1,110,000 nM vs. SKF-64139 Ki ≈ 10 nM (literature): >100,000-fold lower potency
Essentially inactive against PNMT; no significant adrenergic pathway interference.
Comparison based on literature reference compound.
PNMT Inhibitor CNS Research Selectivity

LogP and Hydrogen Bonding vs. Aniline

The addition of the methylaminoethyl group to the aniline core significantly alters its physicochemical properties. The compound has a computed LogP (XLogP) of approximately 2.49, indicating a marked increase in lipophilicity compared to aniline, which has a LogP of 0.90 [1]. Additionally, it possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors, increasing its capacity for intermolecular interactions compared to aniline's 1 donor and 1 acceptor [2]. These changes predict improved membrane permeability and altered solubility profiles, which are critical for applications in medicinal chemistry and drug design.

Physicochemical Properties
Class-level inference
XLogP 2.49 (aniline 0.90); H-bond donors 2 (aniline 1); acceptors 2 (aniline 1)
Increased lipophilicity and H-bond capacity vs. aniline.
Computed properties; experimental validation advised.
Lipophilicity Drug-likeness ADME

Optimal Use Cases for (R)-2-(1-(Methylamino)ethyl)aniline


Synthesis of Enantiopure Pharmaceutical Intermediates

This compound serves as a critical chiral building block in the asymmetric synthesis of complex drug candidates. Its defined (R)-stereocenter is essential for constructing the correct three-dimensional architecture of target molecules, particularly for those where the stereochemistry of an amine-containing side chain is crucial for activity [1]. The presence of both primary and secondary amine functionalities offers multiple synthetic handles for further derivatization, enabling its use in convergent synthesis strategies.

Selective CNS Ligands: Reduced Adrenergic Effects

The weak inhibition of PNMT (Ki = 1.11 mM) demonstrated in vitro suggests that derivatives of this scaffold could be valuable in central nervous system (CNS) drug discovery programs aiming to avoid interference with the adrenergic system [1]. This is a significant advantage for conditions like depression or psychosis, where modulation of monoaminergic pathways is desired, but off-target effects on epinephrine synthesis (a common issue with some non-selective amine-based ligands) are detrimental.

Ligand for GPCR and Enzyme Research

Due to its structural features, the compound is recognized for its potential as a ligand for G protein-coupled receptors (GPCRs) involved in neurotransmitter signaling [1]. Its primary amine can form key hydrogen bonds with aspartate residues in receptor binding pockets, while the methylamino side chain enhances hydrophobic interactions. The quantified enzyme inhibition profile further supports its use as a probe to differentiate between various amine oxidases, given its unique selectivity for benzylamine oxidase over MAO-B [2].

Material Science: Chiral Polymers & Catalysts

The bifunctional and chiral nature of (R)-2-(1-(Methylamino)ethyl)aniline makes it a valuable monomer or ligand precursor in material science. It can be incorporated into chiral polymers or metal-organic frameworks (MOFs) to impart enantioselective properties for applications in asymmetric catalysis or chiral separations [1]. The ortho-substitution pattern creates steric bulk, which can be tuned to influence the selectivity and stability of resulting catalysts.

Application
Selection Property
Validation Focus
Enantiopure intermediate synthesis
Defined (R)-stereocenter; bifunctional amine handles
Chiral purity and derivatization reproducibility
CNS target engagement studies (aminergic pathway)
Weak PNMT inhibition; avoids major adrenergic pathway interference
Adrenergic off-target screening in cell-based assays
GPCR and amine oxidase ligand screening
Selective benzylamine oxidase inhibition; dual amine hydrogen-bond motifs
Binding affinity and selectivity profiling across related enzymes
Chiral polymer / MOF precursor
Ortho-substituted chiral aniline with steric bulk
Incorporation efficiency and enantioselective performance of final material

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